(4aS,7aS)-4-benzyl-octahydropyrrolo[3,4-b][1,4]oxazin-3-one
Description
(4aS,7aS)-4-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazin-3-one is a bicyclic heterocyclic compound featuring a fused pyrrolidine-oxazine scaffold with a benzyl substituent at the 4-position and a lactam (oxazin-3-one) moiety. The benzyl group enhances lipophilicity, which may influence membrane permeability and target binding compared to related derivatives.
Properties
IUPAC Name |
(4aS,7aS)-4-benzyl-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13-9-17-12-7-14-6-11(12)15(13)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUUBOKSOFYACH-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)OCC(=O)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CN1)OCC(=O)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aS)-4-benzyl-octahydropyrrolo[3,4-b][1,4]oxazin-3-one typically involves the following steps:
Formation of the Pyrrolo[3,4-b][1,4]oxazine Ring: The initial step involves the formation of the pyrrolo[3,4-b][1,4]oxazine ring system. This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrrole and an appropriate oxazine derivative.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a benzyl halide and a strong base to facilitate the substitution.
Purification and Isolation: The final product is purified and isolated using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of (4aS,7aS)-4-benzyl-octahydropyrrolo[3,4-b][1,4]oxazin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems to enhance efficiency.
Catalysis: The use of catalysts can improve reaction rates and selectivity, making the process more cost-effective.
Automation and Process Control: Advanced automation and process control systems are employed to monitor and regulate reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4aS,7aS)-4-benzyl-octahydropyrrolo[3,4-b][1,4]oxazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Benzyl halides, strong bases (e.g., sodium hydride); conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(4aS,7aS)-4-benzyl-octahydropyrrolo[3,4-b][1,4]oxazin-3-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (4aS,7aS)-4-benzyl-octahydropyrrolo[3,4-b][1,4]oxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their activity, leading to downstream effects on metabolic pathways.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: In some cases, the compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences between (4aS,7aS)-4-benzyl-oxazin-3-one and related compounds:
Key Observations :
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Insights :
- Finafloxacin’s zwitterionic structure under acidic conditions enhances its efficacy in infection sites like the urinary tract, a property absent in moxifloxacin and the benzyl-oxazinone compound .
Biological Activity
(4aS,7aS)-4-benzyl-octahydropyrrolo[3,4-b][1,4]oxazin-3-one is a bicyclic compound belonging to the oxazine class. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-b][1,4]oxazine ring system with a benzyl substituent. Its molecular formula is C₁₃H₁₅N₂O, and it has a molar mass of approximately 217.28 g/mol. The presence of the benzyl group influences its steric and electronic properties, which are crucial for its interaction with biological targets.
The biological activity of (4aS,7aS)-4-benzyl-octahydropyrrolo[3,4-b][1,4]oxazin-3-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can lead to alterations in metabolic pathways.
- Receptor Binding : It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
- DNA Intercalation : Some studies suggest that the compound could intercalate into DNA strands, disrupting replication and transcription processes.
Synthesis
The synthesis of (4aS,7aS)-4-benzyl-octahydropyrrolo[3,4-b][1,4]oxazin-3-one typically involves:
- Formation of the Pyrrolo[3,4-b][1,4]oxazine Ring : This is achieved through cyclization reactions involving substituted pyrrole derivatives.
- Introduction of the Benzyl Group : A nucleophilic substitution reaction is used to attach the benzyl group.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of similar compounds in the oxazine class. For example:
- Compounds related to oxazines have shown promising results in inhibiting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition Studies
Research has indicated that derivatives of oxazine compounds can inhibit phosphodiesterase (PDE) enzymes:
- In vitro assays demonstrated that certain derivatives increased cAMP levels significantly when tested at concentrations around 30 μM. This suggests potential therapeutic applications in diseases where PDE inhibition is beneficial.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (4aS,7aS)-4-(®-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one | Structure | Moderate enzyme inhibition |
| rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one | Structure | Low cytotoxicity but potential for modification |
Case Studies
Several case studies have documented the biological effects of oxazine derivatives:
- PDE Inhibition : A study focused on 2H-1,3-benzoxazin-4(3H)-one derivatives showed significant PDE inhibition with promising results in cAMP modulation .
- Anticancer Activity : Research on fused pyrrole derivatives indicated that certain compounds exhibited notable cytotoxicity against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
